2-Phenylanthracene
Overview
Description
Synthesis Analysis
The synthesis of anthracene derivatives, such as 2-Phenylanthracene, can be achieved through various methods. One such method involves the Suzuki/Sonogashira cross-coupling reactions . Another method involves the Wittig reaction, which forms the carbon–carbon double bond . The use of 1,2-bis(diphenylphosphino)ethane (DPPE) as a ligand has been reported to improve the yield of the anthraquinones .Molecular Structure Analysis
The molecular structure of 2-Phenylanthracene is characterized by its extended aromatic and conjugated π-system . It contains a total of 37 bonds, including 23 non-H bonds, 22 multiple bonds, 1 rotatable bond, 22 aromatic bonds, 4 six-membered rings, and 2 ten-membered rings .Chemical Reactions Analysis
Anthracene-based derivatives, such as 2-Phenylanthracene, have been synthesized using the Suzuki/Sonogashira cross-coupling reactions . The Wittig reaction is another method used for synthesizing alkenes, allowing for the precise location of the newly formed bond .Physical And Chemical Properties Analysis
2-Phenylanthracene is characterized by its extended aromatic and conjugated π-system . It contains a total of 37 bonds, including 23 non-H bonds, 22 multiple bonds, 1 rotatable bond, 22 aromatic bonds, 4 six-membered rings, and 2 ten-membered rings .Scientific Research Applications
Photophysical Properties and Derivatives
Conformationally-Stabilized Derivatives : 2-Phenylanthracene and its derivatives demonstrate significant thermal, optical, and electrical properties. These compounds, especially when integrated with carbon, oxygen, sulfur, and nitrogen atoms, exhibit properties suitable for light-emitting applications. Their molecular rigidity and charge carrier mobilities make them candidates for use in devices like OLEDs (Serevičius et al., 2013).
Electron-Donating Characteristics : A planarized version of 9-phenylanthracene has been studied for its increased electron-donating character. This modification led to a bathochromic shift in absorption and intense fluorescence, indicating its potential as a building block for fluorescent materials (Iwahara et al., 2016).
Applications in Electronic Devices
Organic Electroluminescent Devices : Studies on fluorescent vinyl polymers containing 9-phenylanthracene pendants have shown promise for use as an emitter layer in organic electroluminescent devices, with potential for producing green and blue light emissions (Shirai & Kido, 2002).
Blue-Light Emitters : Research on anthracene derivatives, particularly those with triphenylphosphine oxide groups, indicates their effectiveness as blue-light emitters in OLEDs. These materials' unique structure contributes to their high quantum efficiency and morphological stability (Chien et al., 2009).
Triplet-Triplet Annihilation Photon Upconversion : Anthracene-based molecules, including those with phenyl and thiophene substituents, have applications in triplet-triplet annihilation upconversion systems, which are important for designing blue-emitting materials (Gray et al., 2015).
Other Applications
Magnetic Properties : The synthesis of a 4-pyridyl-phenylanthracene-iminonitroxide radical has demonstrated potential in forming metal complexes with photo-excited high-spin states, which could have implications in magnetic property research (Mihara & Teki, 2007).
Photoacid Generation : 2-Phenylanthracene has been studied in the context of photoacid generation, particularly in the photodecomposition of diphenyliodonium hexafluorophosphate in an epoxy matrix, indicating its potential in initiating polymerization processes (Kura et al., 2001).
Torsional Potential Study : Investigations into the torsional potentials of 9-phenylanthracene in ground and excited states have provided insights into its molecular structure and properties, which are valuable for understanding its behavior in various applications (Sakata & Hara, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMKCKAJSZACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334120 | |
Record name | 2-Phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylanthracene | |
CAS RN |
1981-38-0 | |
Record name | 2-Phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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